Biliverdin dihydrochloride is a bile pigment derived from heme, specifically produced through the enzymatic action of heme oxygenase. This compound plays significant roles in various biological processes, including antioxidant activity and modulation of inflammation. Biliverdin dihydrochloride is recognized for its potential therapeutic applications, particularly in treating conditions related to oxidative stress and inflammation.
Biliverdin is primarily sourced from the degradation of heme, which is abundant in animal blood and can be extracted economically. The conversion of heme to biliverdin occurs naturally in various organisms, including birds and some fish. In laboratory settings, biliverdin can also be synthesized through microbial fermentation processes using genetically engineered organisms such as Pichia pastoris that express heme oxygenase enzymes .
Biliverdin dihydrochloride is classified as a tetrapyrrole, a type of organic compound characterized by a structure containing four pyrrole rings. It is structurally related to other bile pigments, such as bilirubin, which is formed from biliverdin through the action of biliverdin reductase.
The synthesis of biliverdin dihydrochloride can be achieved through both chemical and biological methods.
The production process using recombinant yeast has been optimized to yield approximately 132 mg/L of biliverdin after a 4-hour incubation period at 30 °C when hemin is used as a substrate . Key parameters such as medium composition and induction conditions are critical for maximizing yield.
Biliverdin dihydrochloride has a complex molecular structure characterized by its four pyrrole rings arranged in a linear tetrapyrrole configuration. The molecular formula for biliverdin dihydrochloride is C₁₆H₁₈Cl₂N₄O₃S.
Biliverdin dihydrochloride can participate in various biochemical reactions:
The conversion of biliverdin to bilirubin occurs via a reduction reaction that can be influenced by factors such as enzyme concentration and substrate availability.
The mechanism through which biliverdin exerts its effects involves several pathways:
Studies have shown that biliverdin can significantly reduce markers of inflammation in various experimental models, suggesting its potential therapeutic relevance.
Analytical techniques such as high-performance liquid chromatography (HPLC) are commonly employed to quantify biliverdin concentrations in biological samples .
Biliverdin dihydrochloride has several applications in scientific research and potential clinical settings:
The generation of biliverdin dihydrochloride originates in the oxidative cleavage of heme, a process catalyzed exclusively by heme oxygenase (HO) enzymes. HO-1, the inducible isoform responsive to oxidative stress, infection, and heavy metals, performs this rate-limiting step in the endoplasmic reticulum. It requires three molecules of oxygen and seven electrons donated by NADPH-cytochrome P450 reductase [6]. The reaction proceeds through three stages:
Table 1: Enzymatic Steps in Heme Degradation by HO-1
Substrate | Product | Cofactors | Byproducts |
---|---|---|---|
Heme | α-meso-hydroxyheme | O₂, NADPH | - |
α-meso-hydroxyheme | Verdoheme | O₂ | CO |
Verdoheme | Biliverdin IXα | O₂, NADPH | Fe³⁺ |
HO-1 expression is transcriptionally regulated by the Nrf2-Keap1 axis. Under oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds antioxidant response elements (AREs) in the HMOX1 promoter. Bach1, a repressor displaced by heme, further fine-tunes this process [6]. Crucially, biliverdin generated by HO-1 is rapidly converted to its water-soluble dihydrochloride salt for cellular stability [1] [8].
Biliverdin reductase (BVR) completes the heme degradation pathway by reducing biliverdin IXα to bilirubin IXα using NADPH as a cofactor. However, BVR’s function extends beyond catalysis—it participates in a proposed redox amplification cycle:
Table 2: Key Studies on the Bilirubin-Biliverdin Redox Cycle
Study Model | Intervention | Findings | Contradictions |
---|---|---|---|
HeLa cells [3] | BVR depletion via RNAi | ↑ ROS, apoptosis | - |
In vitro oxidation [4] [10] | H₂O₂/radicals + albumin-bound bilirubin | Minimal biliverdin regeneration | Challenges stoichiometric cycling |
Rat aortic rings [7] | ERK1/2 inhibition + bilirubin | Enhanced ROS scavenging | BVR-ERK1/2 axis inhibits reductase activity |
Controversy persists, however. Critically, lipid-bound bilirubin oxidation yields minimal biliverdin in chloroform models [10]. BVR overexpression in HeLa cells also fails to augment protection against H₂O₂, suggesting context-dependent roles [4] [10]. Beyond redox cycling, BVR acts as a serine/threonine/tyrosine kinase regulating ERK1/2, insulin signaling, and cytokine production (e.g., IL-10 upregulation; TLR-4 suppression) [7].
Biliverdin production diverges significantly between vertebrates and microbes:
BVR ensures rapid conversion to bilirubin, limiting biliverdin accumulation [3].
Microbial Systems:
Table 3: Microbial Platforms for Biliverdin Production
Host | HO-1 Source | Heme Source | Yield (mg/L) | Limitations |
---|---|---|---|---|
E. coli [9] | Human | Endogenous | 23.5 | Low heme synthesis |
E. coli (surface display) [9] | Human | Exogenous | 76.3 | Poor heme uptake |
Pichia pastoris [2] [9] | Arabidopsis thaliana | Exogenous (hemin) | 132 | Requires codon optimization |
Microbial biosynthesis offers scalability for clinical applications, avoiding costly extraction from animal sources (e.g., bird eggshells or fish bile) [9]. However, microbial systems lack BVR, allowing biliverdin accumulation—unlike vertebrates where bilirubin dominates [2].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8